A plant metabolism study was conducted on corn with soil application of (triazolinone-3-(14)C)amicarbazone at 1.6X the max seasonal rate; application to the soil was made pre-emergence, 4 hr after planting corn seed into containers in a greenhouse. The total radioactive residues (TRRs) were 0.988, 2.369, and 0.054 ppm in corn forage, fodder, and grain, respectively, with preharvest intervals (PHIs) of 104 to 126 days. Total extractable residues were 91 to 100% TRR. Residues were characterized/identified primarily by HPLC analysis with confirmatory analysis by TLC and LC/MS. Total identified residues were 74 to 79%TRR in corn commodities. Parent amicarbazone was the major residue identified in forage and fodder, and was found in smaller amt in grain. The major residue identified in grain was the metabolite iPr-2-OH DA MKH 3586, which was also found in forage and fodder. Other identified residues were DA MKH 3586, 4-N-glu-DA MKH 3586 and iPr-2-O-glu-DA MKH 3586 in grain, forage and fodder; and tBu-iPr-2-diOH DA MKH 3586 in forage only. Four additional glucose/glucoside conjugates were identified in small amt (< or = 5% TRR) in fodder.
... A 23 field corn field trials each consisted or 3 application scenarios - a single broadcast application made preemergence, a single preplant incorporated application (both at 0.45 lb ai/acre) and an early postemergence application (0.25 lb ai/acre). All applications were made using ground application equipment. Even though the early postemergence application rate was the lowest of the 3 applications, it resulted in the highest combined residues of amicarbazone and its metabolites DA MKH 3586 and iPr-2-OH DA MKH 3586; residues following preplant incorporated application were slightly higher than those following preemergence application. Combined residues were at most 0.56 ppm in forage, 0.43 ppm in stover, and approx 0.05 ppm in field corn grain.
... (Triazolinone-3-(14)C)amicarbazone ... was admin orally to 2 lactating goats at an avg of 101 ppm in the diet (42x the max theoretical dietary burden to dairy cattle). The goats were dosed once per day for 3 consecutive days. Milk was collected twice daily throughout the study, and tissues (muscle, fat, liver, and kidney) were collected at sacrifice. Radioactive residues were highest in the meat by-products liver and kidney, followed by muscle, fat, and milk ... Total residues amounting to 91 to 99% TRR were identified in goat matrices. Both parent amicarbazone and metabolite DA amicarbazone were major residues; amicarbazone was a major residue in all matrices with the exception of kidney. Metabolite iPr-2-OH DA amicarbazone was a major residue in kidney but was a minor residue in all other matrices. Metabolite t-Bu-OH MKH 3586 was also identified as a major residue in milk, muscle, and kidney, but was a minor residue in fat and liver. Metabolite iPr-Ene DA MKH 3586 was a major residue in liver but was a minor residue in all other matrices. Other identified metabolites were found at < or = 9% TRR; these included triazolinone MKH 3586, triazolinone DA MKH 3586, tBu-Acid MKH 3586, tBu-iPr-2-diOH DA MKH 3586 (kidney and liver only), iPr-1,2-diOH DA MKH 3586, and tBu-OH DA MKH 3586.
... Encapsulated amicarbazone was admin orally to lactating cows for 30 days. Cows were dosed at 0.374, 1.238, or 4.538 ppm in the diet. Milk was sampled twice daily ... Samples of muscle, liver, kidney and fat were collected at sacrifice. Amicarbazone-related residues were below the method limit of quantitation (LOQ; <0.010 ppm) in whole milk samples collected over the course of the dosing period from the high-dose group ... Amicarbazone-related residues were highest in liver and kidney, and lower in muscle and fat. In the high dose group, residues were 1.165 to 1.193 ppm in liver, 0.080 to 0.127 ppm in kidney, 0.014 to 0.021 ppm in muscle, and < 0.010 to 0.012 ppm in fat ... Residues from the mid- and low-dose groups were 0.305 to 0.440 ppm and 0.191 to 0.235 ppm in liver, and 0.033 to 0.039 ppm and 0.017 to 0.018 ppm in kidney, respectively. Residues were below the method LOQ ... in muscle and fat samples from the mid-dose group ... The relationship between dosing level and amicarbazone-related residues appears to be linear in liver and kidney.
For more Absorption, Distribution and Excretion (Complete) data for AMICARBAZONE (7 total), please visit the HSDB record page.
In a rat metabolism study ... (triazolinone-3 (14)C) MKH 3586 (amicarbazone ... radiochemical purity > 99%) in water was admin to 4 male Fischer rats as a single gavage dose at 5.25 to 5.99 mg/kg ... Overall recovery of the radioactive dose was 95% by 72 hr following admin. The majority of the dose was recovered in the urine within 24 hr (64% dose), indicating substantial absorption. Fecal excretion accounted for 27% dose within 24 hr post-dose. Only 2% dose was recovered in the excreta after 24 hr ... Concn of radioactivity in the selected tissues at 72 hr post-dose were low (0.004 to 0.073 ug/g). HPLC and LC-MS/MS analysis were used to identify parent and 9 metabolites in excreta from male rats ... Identified cmpd in excreta accounted for 74% of the dose ... Minor amt of parent were detected in both urine (approximately 2% dose) and feces (< 1% dose). The major metabolite in excreta was a hydroxylated, deaminated derivative of the parent, iPr-2-OH DA (34% dose), mainly found in the urine (32% dose). Other hydroxylated deaminated derivatives were also identified: tBu-OH DA (11% dose in urine and 4% dose in feces), and iPr-1,2-di-OH DA (6% dose in urine and < 1% dose in feces). The glucuronic acid conjugate of the parent, MKH 3586 GA, accounted for 11% dose, mainly in the feces (10% dose). Other metabolites (each < or = 3% dose) identified in excreta included: tBu-1,2-di-iPr-tri-OH DA; tBu-iPr-di-OH DA; iPr-1,3-diOH DA; tBu-OH-iPr-ene and DA. Based on the metabolic profile, the metabolism of MKH 3586 in male rats primarily involves deamination followed by hydroxylation with elimination in the urine. Parent also undergoes glucuronic acid conjugation and elimination in the feces.
In a rat metabolism study ... (triazolinone-3-(14)C) 4-methyl MKH 3586 (soil metabolite of amicarbazone ... radiochemical purity > 99%) in water was admin to 4 male Fischer rats as a single gavage dose at 4.86 to 5.22 mg/kg ... Overall recovery of the radioactive dose was 91% by 96 hr following admin. The majority of the dose was recovered in the urine within 12 hr (70% dose), with total urinary excretion accounted for 80% dose, indicating substantial absorption. Fecal excretion (0 to 24 hr post-dose) accounted for 8% dose. Approx 3% dose was recovered in the excreta after 24 hr ... At 96 hr post-dose, the concn of radioactivity in the tissues were low (0.002 to 0.028 ug/g), with < 0.1% dose in each tissue. HPLC, (1)H-NMR, and LC-MS/MS analysis identified 12 components in excreta ... 4 of these cmpd were present as chiral pairs. Identified cmpd accounted for 75% of the dose ... The overall accountability of the admin dose was ~ 82% ... The tested substance was not detected in the urine or feces. Hydroxylation of the soil metabolite at the isopropyl moiety formed the major metabolite, 4-Me-i-Pr-2-OH DA MKH 3586 (29% dose), which was found primarily in urine (28% dose). Further hydroxylation at the tertiary butyl group resulted in the formation of 4-Me-t-Bu-iPr-2-di-OH DA MKH 3586, which accounted for 12% dose. Alternatively, additional hydroxylation of isopropyl moiety formed 4-Me-iPr-1,2-di-OH DA MKH 3586, which constituted 9% dose in urine. Desmethylation of the parent formed DA MKH 3586 (<1% dose), which was then hydroxylated at the isopropyl moiety to form iPr-2-OH DA MKH 3586 (8% dose). The parent was also be hydroxylated at the tertiary butyl moiety to form 4-Me-tBu-OH DA MKH 3586 (9% dose), which was only detected in urine. The other minor identified metabolites occurred resulted from further oxidation, usually hydroxylation. The pathway for the metabolism of 4-methyl DA MKH 3586 in rats primarily involves a series of hydroxylation reaction. No conjugates were detected. /4-Methyl MKH 3586 (soil metabolite of amicarbazone)/
... The residues of concern in plants and livestock for tolerances and risk assessment consist of /amicarbazone ( 4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide)/, a desamino metabolite /(DA amicarbazone: N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazone-1-carboxamide), and a hydroxylated derivative of the latter /(iPr-2-OH DA amicarbazone: N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-hydroxyl-1-methylethyl)-5-oxo-1H-1,2,4-triazone-1-carboxamide). The desamino metabolite is also included in the drinking water assessment along with its N-methyl derivative ...
/It was/ proposed that the major metabolic pathway in corn involves the deamination of the triazole amino group to form the desamino metabolite (DA MKH 3586) followed by hydroxylation at the tertiary carbon of the isopropyl group to form iPr-2-OH DA MKH 3586. Additional pathways involve hydroxylation of the isopropyl methyl to form iPr-1-OH DA MKH 3586, followed by glucosidation; hydroxylation of the t-butyl and isopropyl groups to form tBu-iPr-2-diOH DA MKH 3586. In addition, DA MKH 3586 formed an N-glucoside; and glucosidation of hydroxylated DA MKH 3586 formed several minor O-glucosides.
For more Metabolism/Metabolites (Complete) data for AMICARBAZONE (10 total), please visit the HSDB record page.